Photostability in Beverage Matrices
In a comparative photostability study of organic red dyes, carminic acid (the primary chromophore of Carmine Red) demonstrated superior stability to Red 40 (Allura Red AC) and betanin in a soft drink matrix under controlled light exposure. Degradation was monitored via absorbance spectroscopy and fit to first-order kinetics [1].
| Evidence Dimension | Photostability ranking in soft drink solution |
|---|---|
| Target Compound Data | Most stable dye in soft drink matrix |
| Comparator Or Baseline | Red 40 (Allura Red AC): greatest destabilization in soft drink; Betanin: least stable in both aqueous and soft drink solutions |
| Quantified Difference | Carminic acid > Red 40 > Betanin (stability rank order in soft drink) |
| Conditions | Aqueous and soft drink solutions; degradation traced by absorbance spectroscopy; first-order kinetics fit |
Why This Matters
This evidence directly informs procurement decisions for beverage applications, where Carmine Red offers quantifiably better color retention than synthetic Red 40 in acidic soft drink formulations.
- [1] Boyles, C., & Schmidtke Sobeck, S. J. (2020). Photostability of organic red food dyes. Food Chemistry, 315, 126249. View Source
